molecular formula C8H8N2OS B1621500 2-Ethylthieno[2,3-d]pyrimidin-4-ol CAS No. 56844-39-4

2-Ethylthieno[2,3-d]pyrimidin-4-ol

Cat. No.: B1621500
CAS No.: 56844-39-4
M. Wt: 180.23 g/mol
InChI Key: OCNCROFSWDYSRJ-UHFFFAOYSA-N
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Description

2-Ethylthieno[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is a specialty chemical that can be used in various applications .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . One method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves a POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a thiophene ring . Pyrimidine is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidine synthesis often involves reactions such as oxidative annulation, three-component coupling reactions, and base-promoted intermolecular oxidation C-N bond formation . These reactions can be used to synthesize various pyrimidine derivatives, including this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results .

Scientific Research Applications

Antitumor Agents and Enzyme Inhibitors

A study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showing potential as antitumor agents. The compounds showed significant inhibition of human TS and DHFR, indicating their potential in cancer treatment due to their enhanced potency and spectrum of tumor inhibition in vitro compared to their analogs (Gangjee et al., 2009).

Pharmacological Screening

Another research explored the synthesis of 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening. These compounds demonstrated analgesic, anti-inflammatory, and anticonvulsant activities, along with significant antimicrobial activity, showcasing their versatility in therapeutic applications (Devani et al., 1976).

Novel Synthesis Approaches

Research on novel synthesis approaches for pyrido[2,3-d]pyrimidines using a nanocatalyst under solvent-free conditions was reported. This green, rapid method yielded products with excellent efficiency, indicating a sustainable approach to synthesizing these compounds for further scientific exploration (Mohsenimehr et al., 2014).

Antimicrobial Activity

The synthesis and evaluation of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones for their antistaphylococcal activity were conducted, revealing the potential of these compounds in combating bacterial infections (Kostenko et al., 2008).

Safety and Hazards

While specific safety and hazard information for 2-Ethylthieno[2,3-d]pyrimidin-4-ol is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-2-6-9-7(11)5-3-4-12-8(5)10-6/h3-4H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNCROFSWDYSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CS2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364212
Record name 2-ethylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56844-39-4
Record name 2-Ethylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56844-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethylthieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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